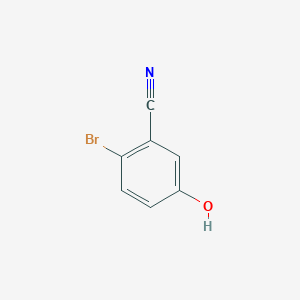

2-Bromo-5-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNUEMHAJZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571471 | |

| Record name | 2-Bromo-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189680-06-6 | |

| Record name | 2-Bromo-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-hydroxybenzonitrile chemical structure

An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.[1][2] The IUPAC name for this compound is this compound.[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.[2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 189680-06-6[1][3][4][5][6] |

| Molecular Formula | C₇H₄BrNO[3][4][5][7] |

| Molecular Weight | 198.02 g/mol [1][3][4] |

| InChI | InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H[3] |

| InChIKey | IXJNUEMHAJZKFW-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[3][4] |

Physicochemical Properties

This compound is typically a white to pale-yellow or yellow-brown crystalline solid.[7] It is soluble in ethanol, ethers, and other organic solvents.[7] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[1]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to pale-yellow crystalline solid[7] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³[7] |

| Boiling Point (Predicted) | 321.2 ± 32.0 °C[7] |

| Flash Point | 148.1 °C[7] |

| pKa (Predicted) | 8.01 ± 0.18[7] |

| Storage Temperature | Room Temperature, under an inert atmosphere[7] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of 3-hydroxybenzonitrile.[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This results in the preferential formation of this compound.

Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile

This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.

-

Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.

-

The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound. A reported yield for this reaction is 73%.[1]

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Expected Peaks |

|---|---|

| ¹H NMR | Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm.[1] The chemical shifts are influenced by the electronic effects of the substituents. |

| ¹³C NMR | The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[1] Other aromatic carbons will appear in the typical downfield region. |

| IR Spectroscopy | Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds.[1] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure.[1] |

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.

-

Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[1]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[7][8] For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[4] Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[1]

Caption: Reactivity of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 4: Hazard and Precautionary Statements

| Type | Codes |

|---|---|

| Hazard Statements | H302, H312, H315, H319, H332, H335[4] |

| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Conclusion

This compound is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.

References

- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]

- 2. 2–Bromo–5–hydroxy benzonitriledraw its structure | Filo [askfilo.com]

- 3. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 189680-06-6 | FB70711 [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2 Bromo 5-hydroxybenzonitrile at 2000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 7. This compound [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. aksci.com [aksci.com]

- 10. This compound Supplier in China [nj-finechem.com]

physical properties of 2-Bromo-5-hydroxybenzonitrile

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-hydroxybenzonitrile

Introduction

This compound, with the CAS number 189680-06-6, is an organic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.[1] Its chemical formula is C₇H₄BrNO.[2][3] This multifunctional structure makes it a significant intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and advanced materials.[2][4][5] The strategic placement of its functional groups—a reactive bromine atom, a hydrogen-bond-donating hydroxyl group, and a versatile nitrile moiety—allows for a wide range of chemical transformations.[1] An understanding of its physical properties is paramount for researchers and chemical engineers in optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the core , methodologies for their determination, and a logical representation of the structural influences on these properties.

Data Presentation: Physical and Chemical Properties

The quantitative are summarized in the table below. These values, compiled from various chemical data sources, provide a foundational dataset for laboratory and industrial applications. It is noteworthy that some parameters, such as boiling point and density, are often predicted values derived from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [2][3] |

| Molecular Weight | 198.02 g/mol | [2][3][4][6] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [2][5][7] |

| Boiling Point | 321.2 ± 32.0 °C at 760 mmHg (Predicted) | [2][8] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa (hydroxyl group) | 8.01 ± 0.18 (Predicted) | [2][4] |

| Flash Point | 148.1 °C | [2][8] |

| Vapor Pressure | 0.000161 mmHg at 25 °C | [2] |

| Refractive Index | 1.656 (Predicted) | [2] |

| Solubility | Soluble in ethanol, ethers, and acetone; low solubility in water. | [2][7] |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

-

Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Simple distillation setup including a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]

-

The liquid is heated gently. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb.[9]

-

This stable temperature, observed during the collection of the first few drops of distillate, is recorded as the boiling point at the given atmospheric pressure.

-

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[10]

-

Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a quantitative analysis instrument (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., ethanol, water) in a sealed flask.

-

The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified, typically by centrifugation or filtration, to remove all undissolved solids.

-

The concentration of the solute in the clear supernatant is then determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization

The are a direct consequence of its molecular structure. The interplay between its functional groups dictates its intermolecular forces and, consequently, its macroscopic properties.

References

- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Supplier in China [nj-finechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Technical Guide: 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-hydroxybenzonitrile, a key building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and key spectral data.

Core Data Presentation

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 198.02 g/mol | [1] |

| Molecular Formula | C₇H₄BrNO | [1] |

| CAS Number | 189680-06-6 | [1] |

| Appearance | White to pale-yellow solid | |

| IUPAC Name | This compound | [1] |

| InChI Key | IXJNUEMHAJZKFW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 5-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent.

Reaction:

5-hydroxybenzonitrile + N-Bromosuccinimide (NBS) → this compound + Succinimide (B58015)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxybenzonitrile in a suitable anhydrous solvent such as acetonitrile (B52724) or dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent radical side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the succinimide byproduct.

-

Purification: The crude product is purified by distillation followed by recrystallization from a solvent such as ethanol (B145695) to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of purity of the synthesized this compound can be achieved through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[2]

2. Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the key functional groups present in the molecule.

-

A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[2]

-

A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group.[2]

3. Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, providing the foundational knowledge required for the effective utilization of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound. Its structure features a benzene (B151609) ring functionalized with a bromo, a hydroxyl, and a nitrile group. The accepted IUPAC name for this compound is This compound .

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-3-cyanophenol | [1] |

| CAS Number | 189680-06-6 | [2] |

| Molecular Formula | C₇H₄BrNO | [2] |

| Molecular Weight | 198.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in ethanol, ethers, and other organic solvents. | [3] |

| Storage | Store at 2-8°C, protected from light. | [2] |

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzonitrile.[4] The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to the preferential formation of the 2-bromo isomer.[4]

Experimental Protocol: Synthesis via Bromination of 3-Hydroxybenzonitrile

This protocol is adapted from established procedures for the bromination of substituted phenols.

Materials:

-

3-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Observations | Reference(s) |

| ¹H NMR | Aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) will be indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. | [4] |

| ¹³C NMR | The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. Other aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electronic effects of the substituents. | [4] |

| FTIR | A prominent peak is expected around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H (hydroxyl) stretching vibration, with the broadening resulting from hydrogen bonding. Characteristic peaks in the fingerprint region will correspond to C-Br, C-O, and C-H bending and stretching vibrations of the aromatic ring. | [4] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the hydrocyanic acid molecule (HCN). | [4][5] |

Biological Activities and Potential Applications

Substituted benzonitriles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific quantitative data for this compound is limited in publicly available literature, the structural motifs present suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Phenolic compounds and halogenated aromatics are known to possess antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes and interference with essential enzymatic activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Table 3: Hypothetical MIC Data Presentation for this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | Data not available |

| Escherichia coli (Gram-negative) | Data not available |

Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.

Anticancer Activity

Many phenolic and brominated compounds exhibit cytotoxic effects against cancer cell lines. The potential mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Hypothetical IC50 Data Presentation for this compound

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | Data not available |

| HeLa (Cervical Cancer) | Data not available |

Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 3-hydroxybenzonitrile.

Caption: Synthetic route to this compound.

Proposed Mechanism of Antimicrobial Action

This diagram illustrates a generalized mechanism of action for phenolic antimicrobial agents.

Caption: Postulated antimicrobial mechanism of action.

Conceptual Anticancer Signaling Pathway

The following diagram presents a conceptual workflow for investigating the effect of this compound on a generic cancer cell signaling pathway, such as the MAPK pathway, based on the known activities of similar phenolic compounds.

Caption: Workflow for studying anticancer signaling.

Conclusion

This compound is a versatile synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological data for this specific compound is currently limited, its structural features suggest promising avenues for future research into its antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Further investigation is warranted to elucidate its precise mechanisms of action and to quantify its biological efficacy, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 4-Bromo-3-cyanophenol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-cyanophenol, a substituted phenol (B47542) of significant interest in medicinal chemistry and organic synthesis. This document details a proposed synthetic route, physical and chemical properties, and predicted spectroscopic data. The information is curated to support researchers and professionals in drug development and related fields by providing a foundational understanding of this compound's characteristics and potential applications.

Introduction

Substituted phenols are a critical class of compounds in the pharmaceutical industry, serving as versatile intermediates and key structural motifs in a wide array of therapeutic agents. The introduction of halogen and cyano groups onto the phenol scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-Bromo-3-cyanophenol, with its unique substitution pattern, presents a valuable building block for the synthesis of novel drug candidates. The bromine atom offers a site for further functionalization through cross-coupling reactions, while the cyano and hydroxyl groups can participate in various chemical transformations and hydrogen bonding interactions, crucial for molecular recognition at biological targets.

Synthesis of 4-Bromo-3-cyanophenol

Proposed Synthetic Route: Electrophilic Bromination of 3-Cyanophenol (B46033)

The hydroxyl group of 3-cyanophenol is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. Therefore, in the electrophilic bromination of 3-cyanophenol, the incoming electrophile (Br+) is directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored position for substitution.

A common and effective method for the selective bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) as the bromine source. This reagent is easier and safer to handle than elemental bromine. An alternative, more traditional method involves the use of bromine in a suitable solvent like acetic acid.

dot

Caption: Proposed synthesis workflow for 4-bromo-3-cyanophenol.

Detailed Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of 4-bromo-3-cyanophenol based on analogous reactions. Researchers should optimize these conditions for their specific laboratory setup.

Method A: Bromination using N-Bromosuccinimide (NBS)

This method is adapted from the synthesis of structurally similar compounds.

-

Materials:

-

3-Cyanophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-bromo-3-cyanophenol.

-

Method B: Bromination using Bromine in Acetic Acid

This is a more traditional method for aromatic bromination.[1]

-

Materials:

-

3-Cyanophenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bisulfite solution

-

Water

-

Anhydrous sodium sulfate

-

Appropriate solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure completion. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Add saturated aqueous sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

-

Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent.

-

Wash the collected solid or the organic extract with water.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product as described in Method A.

-

Physical and Chemical Properties

While experimental data for 4-bromo-3-cyanophenol is scarce, its properties can be estimated based on the known values of its structural isomers and related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄BrNO | - |

| Molecular Weight | 198.02 g/mol | - |

| CAS Number | 189680-06-6 | [2] |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy |

| Melting Point | Not available. Estimated to be in the range of 100-150 °C. | Analogy |

| Boiling Point | Not available. | - |

| pKa | Not available. Estimated to be around 7-8. | Analogy |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water. | Analogy |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-bromo-3-cyanophenol is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.

-

δ ~7.8 ppm (d, 1H): This signal corresponds to the proton at C2, which is ortho to the electron-withdrawing cyano group and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.

-

δ ~7.2 ppm (dd, 1H): This signal is attributed to the proton at C6, which is ortho to the hydroxyl group and meta to both the bromine and cyano groups. It will appear as a doublet of doublets due to coupling with the protons at C2 and C5.

-

δ ~7.0 ppm (d, 1H): This signal corresponds to the proton at C5, which is ortho to the bromine atom and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.

-

δ ~5.0-6.0 ppm (s, 1H, broad): A broad singlet corresponding to the phenolic hydroxyl proton. The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven signals, one for each carbon atom in the molecule.

-

δ ~155 ppm: C1 (carbon bearing the -OH group).

-

δ ~135-140 ppm: Aromatic carbons.

-

δ ~115-120 ppm: C3 (carbon bearing the -CN group) and the nitrile carbon (-C≡N).

-

δ ~110-115 ppm: C4 (carbon bearing the -Br group).

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-3-cyanophenol is expected to exhibit the following characteristic absorption bands:

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~2220-2240 cm⁻¹ (sharp): C≡N stretching vibration of the nitrile group.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

Reactivity and Potential Applications in Drug Development

Chemical Reactivity

The reactivity of 4-bromo-3-cyanophenol is governed by its three functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also be converted into an ether or ester.

-

Bromine Atom: The bromine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable handle for molecular elaboration.

-

Cyano Group: The nitrile group is relatively unreactive but can be hydrolyzed to a carboxylic acid or reduced to an amine.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the solubility of this compound is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents a general experimental protocol for its determination, and visualizes a common synthesis workflow.

Core Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₇H₄BrNO.[2] Its structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and a non-polar brominated benzene (B151609) ring, results in a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group can accept hydrogen bonds, influencing its interaction with various solvents.[3]

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a foundational understanding of its solubility characteristics. The compound is generally reported to be soluble in polar organic solvents and has low solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[2][3] |

| Ethers | Diethyl Ether | Soluble[2][3] |

| Aqueous | Water | Low Solubility |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the thermodynamic solubility of a solid compound like this compound is the isothermal shake-flask method. This method ensures that a true equilibrium between the undissolved solid and the solution is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units such as g/100 mL or mol/L.

-

Synthesis Workflow

This compound is often synthesized via the bromination of a precursor. A common method involves the bromination of 3-hydroxybenzonitrile. The following diagram illustrates a general workflow for this synthesis.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, it is imperative to perform quantitative solubility studies under specific experimental conditions to ensure accuracy and reproducibility in research and development processes.

References

Spectroscopic Profile of 2-Bromo-5-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in further synthetic applications. This document presents predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to pale yellow powder |

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established substituent effects and typical spectral ranges for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.65 | d | ~ 8.5 |

| H-4 | ~ 7.10 | dd | ~ 8.5, 2.5 |

| H-6 | ~ 7.30 | d | ~ 2.5 |

| -OH | Variable (Broad) | s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CN) | ~ 117 |

| C2 (-Br) | ~ 112 |

| C3 | ~ 138 |

| C4 | ~ 122 |

| C5 (-OH) | ~ 158 |

| C6 | ~ 119 |

| -CN | ~ 118 |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | ~ 2225 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch | 1250 - 1200 | Strong |

| C-Br Stretch | 700 - 550 | Medium-Strong |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Ion Assignment | Notes |

| 199/197 | [M]⁺ | Molecular ion peak, exhibiting a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |

| 170/168 | [M - HCN]⁺ | Loss of hydrocyanic acid from the molecular ion. |

| 118 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 90 | [M - Br - HCN]⁺ | Subsequent loss of hydrocyanic acid from the [M - Br]⁺ fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 8-16

-

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium, with a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum for this peak to identify the molecular ion and characteristic fragment ions.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the spectroscopic elucidation of a chemical structure.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and spectral databases, experimental ¹H NMR data for 2-Bromo-5-hydroxybenzonitrile could not be located. The following guide is based on established principles of NMR spectroscopy and includes predicted data based on the analysis of substituent effects on the benzonitrile (B105546) ring.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis, particularly as a precursor for pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a general experimental protocol for its acquisition, and a visualization of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, and the electron-donating hydroxyl (-OH) group.

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons. The aromatic region of the spectrum is expected to show signals for three protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) | J_ortho ≈ 8.5 Hz, J_meta ≈ 2.5 Hz | 1H |

| H-4 | 7.3 - 7.6 | Doublet (d) | J_ortho ≈ 8.5 Hz | 1H |

| H-6 | 7.1 - 7.4 | Doublet (d) | J_meta ≈ 2.5 Hz | 1H |

| OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 1H |

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The three aromatic protons are chemically non-equivalent and are expected to exhibit distinct signals.

-

H-6: This proton is ortho to the electron-withdrawing bromine atom and para to the electron-donating hydroxyl group. It is expected to appear as a doublet due to meta-coupling with H-4.

-

H-4: This proton is ortho to the hydroxyl group and meta to both the bromine and nitrile groups. It is expected to be a doublet due to ortho-coupling with H-3.

-

H-3: This proton is ortho to the nitrile group and meta to the hydroxyl group. It will likely appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-6.

-

-OH Proton: The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

The logical relationships between the protons and their expected NMR signals are illustrated in the following diagram.

Caption: Molecular structure and proton coupling relationships.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for obtaining a ¹H NMR spectrum of an aromatic compound like this compound.

4.1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean NMR tube using a pipette.

-

Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Number of scans (typically 8-16 for a sample of this concentration)

-

Pulse width (calibrated for a 90° pulse)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (typically 1-5 seconds)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

The general workflow for this experimental process is depicted below.

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-5-hydroxybenzonitrile. Due to the absence of publicly available experimental spectra, this document is based on high-quality predicted data to facilitate the structural elucidation and characterization of this compound. It includes a comprehensive data table of predicted chemical shifts, a detailed, generalized experimental protocol for acquiring such data, and a structural diagram.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a bromine atom, a hydroxyl group, and a nitrile group on a benzene (B151609) ring, leading to a distinct electronic environment for each carbon atom. ¹³C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of this molecule. This guide serves as a reference for the expected ¹³C NMR chemical shifts, aiding in the identification and purity assessment of this compound in a research and development setting.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using computational prediction tools and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the structural diagram.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | 105.1 |

| C2 (C-Br) | 111.8 |

| C3 (C-H) | 122.9 |

| C4 (C-H) | 118.8 |

| C5 (C-OH) | 156.0 |

| C6 (C-H) | 126.1 |

| C7 (-CN) | 117.5 |

Disclaimer: The chemical shift values presented are based on computational predictions and may differ from experimentally determined values. These predictions are intended to provide a reasonable approximation for spectral interpretation.

Structural Diagram and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data table.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring the ¹³C NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width (SW): A typical range for ¹³C NMR is 0 to 220 ppm.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the known solvent peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of a ¹³C NMR spectrum.

Conclusion

This technical guide provides essential predicted ¹³C NMR data and a standardized experimental approach for this compound. While the provided chemical shifts are computationally derived, they offer a valuable starting point for researchers in confirming the structure and assessing the purity of this compound. For definitive structural elucidation, it is always recommended to acquire and interpret experimental NMR data, including 2D NMR experiments such as HSQC and HMBC, to unambiguously assign all carbon and proton signals.

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the characterization of substituted benzonitriles. This class of compounds is of significant interest in medicinal chemistry and materials science, and IR spectroscopy serves as a powerful, non-destructive technique for their structural elucidation. This document details the effects of aromatic substitution on the characteristic nitrile vibrational frequency, provides standardized experimental protocols, and presents quantitative data for a range of substituted benzonitriles.

Introduction to the IR Spectroscopy of Nitriles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The nitrile group (C≡N) is an excellent chromophore for IR analysis due to its strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum (typically 2200-2260 cm⁻¹).[1][2] The precise frequency of the C≡N stretching vibration is highly sensitive to the electronic environment of the molecule, making IR spectroscopy a valuable tool for probing the effects of substituents on the benzonitrile (B105546) ring.

The Influence of Substituents on the Nitrile Stretching Frequency

The position of the nitrile absorption band in substituted benzonitriles is dictated by the electronic nature of the substituent on the aromatic ring. Substituents exert their influence through a combination of inductive and resonance effects, which alter the bond strength and dipole moment of the C≡N group.

-

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO₂) and cyano (-CN) groups, withdraw electron density from the aromatic ring and, consequently, from the nitrile group. This withdrawal of electron density strengthens the C≡N triple bond, leading to a higher vibrational frequency (a blue shift).[3]

-

Electron-Donating Groups (EDGs): Substituents that can donate electron density to the aromatic ring, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, have the opposite effect. The increased electron density in the π-system of the ring can be delocalized into the antibonding π* orbital of the nitrile group. This delocalization weakens the C≡N bond, resulting in a lower vibrational frequency (a red shift).[4]

These substituent effects can be quantitatively correlated with Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[5][6] A plot of the C≡N stretching frequency versus the Hammett constant for a series of substituted benzonitriles often yields a linear relationship, demonstrating the predictive power of this approach.[3][7]

The following diagram illustrates the relationship between substituent electronic effects and the resulting shift in the nitrile vibrational frequency.

Caption: Logical relationship between substituent electronic effects and the nitrile stretching frequency.

Quantitative Data for Substituted Benzonitriles

The following table summarizes the characteristic C≡N stretching frequencies for a series of para-substituted benzonitriles, illustrating the trends discussed above.

| Substituent (para-) | Hammett Constant (σp) | C≡N Stretching Frequency (ν, cm⁻¹) |

| -N(CH₃)₂ | -0.83 | ~2215 |

| -NH₂ | -0.66 | ~2218 |

| -OCH₃ | -0.27 | ~2223 |

| -CH₃ | -0.17 | ~2227 |

| -H | 0.00 | ~2229 |

| -Cl | +0.23 | ~2232 |

| -Br | +0.23 | ~2232 |

| -CO₂CH₃ | +0.45 | ~2234 |

| -CN | +0.66 | ~2235 |

| -NO₂ | +0.78 | ~2238 |

Note: The exact frequencies can vary slightly depending on the solvent and the physical state of the sample.

Experimental Protocol for FT-IR Analysis of Substituted Benzonitriles

This section provides a generalized procedure for obtaining high-quality FT-IR spectra of substituted benzonitriles.

Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine (B1329560) sulfate, DTGS, or mercury cadmium telluride, MCT).

Sample Preparation

The choice of sample preparation technique depends on the physical state of the benzonitrile derivative.

-

For Liquid Samples (Neat):

-

Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

For Solid Samples (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the spectrometer's sample holder.

-

-

For Solid or Liquid Samples (Solution):

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride, or acetonitrile). The concentration should be adjusted to produce an absorbance in the desired range (typically 0.1 to 1.0).

-

Transfer the solution to a liquid transmission cell of known path length.

-

Record the spectrum of the pure solvent separately to be used as a background reference.

-

Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure solvent in the case of solutions). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent.[1]

-

Sample Spectrum: Place the prepared sample in the infrared beam path and record the spectrum.

-

Instrument Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

-

Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.

-

Data Processing

The instrument's software will automatically perform a Fourier transform on the interferogram to generate the spectrum.[9] The background spectrum is then subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

The following workflow diagram illustrates the key steps in obtaining an FT-IR spectrum of a substituted benzonitrile.

Caption: Experimental workflow for FT-IR analysis of substituted benzonitriles.

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of substituted benzonitriles. The sensitivity of the C≡N stretching frequency to the electronic effects of substituents provides valuable insights into the molecular structure and electronic distribution within these compounds. By following standardized experimental protocols and utilizing the quantitative data presented, researchers can confidently employ IR spectroscopy in their synthetic and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijermt.org [ijermt.org]

- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-5-hydroxybenzonitrile

For Immediate Release

Shanghai, China – December 22, 2025 – For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in organic synthesis. While a publicly available experimental mass spectrum is not readily accessible, this document outlines the anticipated fragmentation pathways based on established principles for halogenated and phenolic aromatic compounds.

This compound (C₇H₄BrNO) has a monoisotopic mass of 196.94763 Da.[1] The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[2]

Predicted Mass Spectrum and Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways, including the loss of the bromine atom, the cyano group, and carbon monoxide. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses.

| Predicted m/z | Proposed Ion Formula | Proposed Neutral Loss | Notes |

| 197/199 | [C₇H₄BrNO]⁺• | - | Molecular ion (M⁺•) exhibiting the characteristic 1:1 isotopic pattern for one bromine atom. |

| 118 | [C₇H₄NO]⁺ | Br• | Loss of a bromine radical. |

| 170/172 | [C₆H₃BrO]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 142/144 | [C₅H₃Br]⁺• | HCN + CO | Sequential loss of hydrogen cyanide and carbon monoxide from the molecular ion. |